molecular formula C10H12ClNO2 B13008319 2-(2-Chloro-4,5-dimethylphenoxy)acetamide

2-(2-Chloro-4,5-dimethylphenoxy)acetamide

Cat. No.: B13008319
M. Wt: 213.66 g/mol
InChI Key: UBVQWSZFVRSQKP-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, featuring a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetamide typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or water, and mild heating (50-80°C).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or water, and room temperature to reflux conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, and room temperature to reflux conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted phenoxyacetamides.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

2-(2-Chloro-4,5-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)acetamide
  • 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-(2-Chloro-4,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-(2-chloro-4,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H12ClNO2/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H2,12,13)

InChI Key

UBVQWSZFVRSQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OCC(=O)N

Origin of Product

United States

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